3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
The compound 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione features a thiazolidine-2,4-dione (TZD) core, a heterocyclic scaffold widely studied for its pharmacological versatility. Key structural elements include:
- Azetidine ring: A four-membered nitrogen-containing ring linked via a propanoyl group.
- 4-Fluorophenoxy phenyl moiety: A fluorinated aromatic system contributing to electronic and steric properties.
- TZD core: Known for modulating enzyme activity (e.g., kinases, aldose reductase) and cellular signaling pathways .
Properties
IUPAC Name |
3-[1-[3-[3-(4-fluorophenoxy)phenyl]propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-15-5-7-17(8-6-15)28-18-3-1-2-14(10-18)4-9-19(25)23-11-16(12-23)24-20(26)13-29-21(24)27/h1-3,5-8,10,16H,4,9,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZQLHGOJPAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)N4C(=O)CSC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention in recent years for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies, data tables, and case reports.
Chemical Structure and Properties
The molecular formula of the compound is , featuring a thiazolidine core that is known for various pharmacological activities. The presence of the 4-fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets.
Structural Formula
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Thiazolidinedione derivatives are known to inhibit various cancer cell lines through multiple mechanisms, including:
- Inhibition of Topoisomerases : Compounds similar to thiazolidinediones have been shown to inhibit human topoisomerases I and II, which are crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells (e.g., MCF-7 cell line) .
- Cytotoxicity : In vitro assays have demonstrated that thiazolidinedione derivatives can significantly reduce cell viability in glioblastoma multiforme cells, indicating their potential as therapeutic agents against aggressive tumors .
Enzyme Inhibition
Thiazolidinediones exhibit inhibitory activity against several enzymes:
- Aldose Reductase : This enzyme is implicated in diabetic complications. Thiazolidinediones can inhibit aldose reductase, suggesting a role in managing diabetes-related conditions .
- Lipoxygenase : Studies indicate that these compounds can inhibit lipoxygenase activity, which is involved in inflammatory processes .
Antimicrobial Activity
The compound's derivatives have also shown promising antimicrobial properties. For instance:
- Antibacterial Potency : Thiazolidinone derivatives have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics .
Study 1: Antitumor Activity
In a study by Da Silva et al., thiazolidinone derivatives were synthesized and evaluated for their anti-glioma activity. The results indicated that specific derivatives exhibited potent cytotoxic effects against glioblastoma cells, suggesting that modifications in the thiazolidinone structure could enhance anticancer efficacy .
Study 2: Enzyme Inhibition Profile
A quantitative structure–activity relationship (QSAR) study was conducted to understand the structural features contributing to the enzyme inhibition properties of thiazolidinediones. The findings indicated that certain functional groups significantly enhance enzyme binding affinity, which correlates with increased inhibitory activity against aldose reductase and lipoxygenase .
Table 1: Summary of Biological Activities of Thiazolidinedione Derivatives
Scientific Research Applications
Antidiabetic Activity
Research has shown that thiazolidine-2,4-dione derivatives can effectively lower blood glucose levels in diabetic models. For instance, a study demonstrated that derivatives similar to 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione exhibited significant hypoglycemic effects in dexamethasone-induced diabetic rats. The compounds were evaluated against standard drugs like pioglitazone, showing comparable efficacy while potentially reducing adverse effects associated with existing therapies .
Anti-inflammatory Properties
Thiazolidine-2,4-diones have also been investigated for their anti-inflammatory properties. They modulate inflammatory pathways and have been shown to reduce levels of pro-inflammatory cytokines. This application is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The antimicrobial potential of thiazolidine derivatives has been documented in various studies. Compounds within this class have demonstrated activity against a range of bacterial strains and fungi, making them candidates for developing new antimicrobial agents .
Case Studies and Research Findings
Chemical Reactions Analysis
Thiazolidine-2,4-dione Core
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Hydrolysis : Under basic conditions, the thiazolidine ring can undergo ring-opening to form α,β-unsaturated carbonyl compounds .
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Nucleophilic substitution : The carbonyl groups may react with amines or alcohols to form amides or esters.
Azetidine Ring
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Nucleophilic ring-opening : Reacts with nucleophiles (e.g., Grignard reagents) to form substituted amides .
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Alkylation : Potential for alkylation under acidic or basic conditions to modify the nitrogen atom .
Propanoyl Group
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Esterification : Transesterification with alcohols under acidic catalysis.
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Amide formation : Reaction with amines to form peptide bonds.
4-Fluorophenoxyphenyl Substituent
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Aromatic substitution : Fluorine’s electron-withdrawing effect facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling).
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Coupling reactions : Potential for cross-coupling with organometallic reagents.
Mechanistic Insights
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Knoevenagel condensation : Involves enolate formation and subsequent condensation with aldehydes/ketones .
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Azetidine ring-opening : Proceeds via nucleophilic attack at the strained azetidine ring, leading to β-lactam-like intermediates .
Characterization Techniques
Comparison with Similar Compounds
Structural and Functional Analogues of Thiazolidine-2,4-dione Derivatives
The TZD core is a common pharmacophore; variations in substituents dictate target selectivity and potency. Below is a comparative analysis with key analogs:
Key Findings and Differentiation
Substituent-Driven Target Specificity
- Azetidine vs.
- Fluorophenoxy vs. Benzylidene: The 4-fluorophenoxy group could increase lipophilicity and target affinity relative to non-fluorinated benzylidene analogs (e.g., aldose reductase inhibitors in ) .
Mechanism of Action
- Kinase Inhibition: YPC-21440’s imidazo-pyridazine-TZD hybrid inhibits Pim kinases, critical in cancer cell survival. The target compound’s fluorophenoxy-azetidine system may target overlapping pathways (e.g., PI3K/Akt) but with distinct selectivity .
- COX-2 vs. Aldose Reductase: Mannich base derivatives () prioritize COX-2 inhibition, while aldose reductase inhibitors () emphasize electron-withdrawing groups (e.g., nitro-phenyl). The target compound’s fluorophenoxy group may balance electronic effects for dual activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Key steps include condensation of thiosemicarbazides with chloroacetic acid under reflux with sodium acetate in DMF-acetic acid mixtures, followed by purification via flash column chromatography (hexane/ethyl acetate). Monitoring with TLC/HPLC ensures minimal by-products .
- Yield Optimization : Adjust stoichiometry (e.g., excess oxocompound for complete reaction) and use catalysts like morpholine for cyclization .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR/IR : Confirm functional groups (e.g., thiazolidinone carbonyl at ~1700 cm⁻¹ in IR, azetidine proton signals at δ 3.5–4.0 ppm in ¹H NMR) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Validate molecular formula (e.g., C, H, N, S content) .
Q. What safety protocols are critical during handling?
- Preventive Measures : Use PPE (gloves, lab coats), work in fume hoods, and store in dry, airtight containers at 2–8°C to prevent hydrolysis .
- Emergency Response : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-fluorophenoxy group in biological activity?
- Design : Synthesize analogs with substitutions (e.g., Cl, OCH₃) at the 4-fluorophenoxy position. Compare bioactivity (e.g., IC₅₀ in enzyme assays) to identify electronic/hydrophobic contributions .
- Structural Analysis : Use X-ray crystallography (as in triclinic crystal systems) to correlate substituent geometry with target binding .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Approach :
- Pharmacokinetics : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain reduced in vivo activity .
- Formulation : Test solubility enhancers (e.g., DMSO/ethanol mixtures) to improve bioavailability .
Q. What environmental impact assessment strategies are recommended for this compound?
- Fate Studies : Use OECD guidelines to measure biodegradation (e.g., CO₂ evolution test) and photolysis rates in water/soil .
- Ecotoxicology : Evaluate LC₅₀ in Daphnia magna and algae to assess aquatic toxicity .
Q. What methodologies are effective in studying its metabolic pathways?
- In Vitro Models : Incubate with liver microsomes + NADPH to identify phase I metabolites (e.g., hydroxylation). Use LC-MS/MS for detection .
- Isotopic Labeling : Synthesize ¹⁴C-labeled compound to track metabolite distribution in rodent models .
Q. How can researchers evaluate its selectivity against off-target enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
